molecular formula C11H8Cl2N2O3 B1398590 Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163719-79-7

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No. B1398590
M. Wt: 287.1 g/mol
InChI Key: AUWXXZIMZDSUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate, also known as E5DPC, is a synthetic chemical compound used in various scientific research applications. It is an organic compound that has a wide range of uses in the laboratory, including in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a versatile building block in medicinal chemistry, enabling the synthesis of a wide range of biologically relevant molecules. A straightforward synthetic route has been designed to produce derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, leading to new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds. These compounds can be integrated into various biologically active molecules under mild reaction conditions, demonstrating the compound's potential in the development of novel therapeutic agents (Ž. Jakopin, 2018).

Synthesis of Antihypertensive Derivatives

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate serves as a precursor in the synthesis of various derivatives with potential antihypertensive activity. For example, derivatives synthesized from reactions involving ethyl oxalyl chloride and 2-(4-chlorophenylsulfonyl)acetamide oxime have shown antihypertensive effects in rats. This highlights the compound's role in the creation of new antihypertensive drugs through structural modifications aimed at improving activity (A. A. Santilli & R. Morris, 1979).

Antimicrobial Applications

The compound has been utilized in the synthesis of heterocyclic compounds with antimicrobial properties. By undergoing reactions with various nucleophiles, ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate derivatives demonstrating significant antimicrobial efficacy have been developed. These findings underscore the potential of these derivatives in combating microbial infections, offering a pathway to new antimicrobial agents (M. Taha & S. M. El-Badry, 2010).

Role in Neurodegenerative Disease Research

Research indicates that derivatives of ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate can act as potential inhibitors of human monoamine oxidase (MAO) A and B, with notable inhibition values. This suggests their utility as candidates for therapeutic agents in treating neurodegenerative disorders, such as Parkinson’s disease, highlighting the compound's relevance in neuropharmacology research (J. A. Efimova et al., 2023).

properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)9-14-10(18-15-9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXXZIMZDSUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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